Cas no 34624-81-2 (Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-)

Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)- structure
34624-81-2 structure
Product Name:Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-
Numero CAS:34624-81-2
MF:C23H32O
MW:324.499587059021
CID:308643
PubChem ID:161829
Update Time:2025-04-19

Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)- Proprietà chimiche e fisiche

Nomi e identificatori

    • Phenol,2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-
    • 2,6-ditert-butyl-4-(2-phenylpropan-2-yl)phenol
    • 2,6-Bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)phenol
    • 2,6-Bis(tert-butyl)-4-(1-methyl-1-phenylethyl)phenol
    • 2,6-di-tert-butyl-4-(2-phenylpropan-2-yl)phenol
    • AI3-27951
    • Mon 0585
    • NS00029700
    • AKOS024342189
    • SCHEMBL3235680
    • Monsanto 585
    • DTXSID60188196
    • 2,6-Ditert-butyl-4-(1-methyl-1-phenylethyl)phenol #
    • Phenol, 2,6-bis(1,1-dimethylethyl)-4-(1-methyl-1-phenylethyl)-
    • 2,6-di-t-butyl-4-cumylphenol
    • MON-0585
    • EINECS 252-121-5
    • UNII-6YSV3CF74W
    • 6YSV3CF74W
    • CHEMBL2205137
    • 34624-81-2
    • ROEHFIIRMUXFRR-UHFFFAOYSA-N
    • Q65653484
    • 2,6-Bis(t-butyl)-4-(dimethylbenzyl)phenol
    • RO 11-2602
    • Inchi: 1S/C23H32O/c1-21(2,3)18-14-17(15-19(20(18)24)22(4,5)6)23(7,8)16-12-10-9-11-13-16/h9-15,24H,1-8H3
    • Chiave InChI: ROEHFIIRMUXFRR-UHFFFAOYSA-N
    • Sorrisi: OC1C(=CC(=CC=1C(C)(C)C)C(C)(C)C1C=CC=CC=1)C(C)(C)C

Proprietà calcolate

  • Massa esatta: 324.24546
  • Massa monoisotopica: 324.245
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 1
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 24
  • Conta legami ruotabili: 4
  • Complessità: 379
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 7.7
  • Superficie polare topologica: 20.2Ų

Proprietà sperimentali

  • Densità: 0.97
  • Punto di ebollizione: 371.4°Cat760mmHg
  • Punto di infiammabilità: 168.8°C
  • Indice di rifrazione: 1.528
  • PSA: 20.23
Fornitori consigliati
Essenoi Fine Chemical Co., Limited
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Jinan Hanyu Chemical Co.,Ltd.
Shanghai Bent Chemical Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Hongxiang Biomedical Technology Co., Ltd.